Enhanced Calculated Lipophilicity (cLogP) Versus the Non-Methylated Indole Analog
The N1-methyl group on the indole ring is predicted to increase lipophilicity compared to its non-methylated counterpart, 1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea. This structural difference is expected to enhance membrane permeability and potentially alter target binding kinetics. A cross-study comparable analysis of calculated logP values demonstrates this differentiation. The target compound, 1-(1-methyl-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea, has a predicted XLogP3 of 4.4, while the des-methyl analog has a predicted XLogP3 of 3.9. This represents a +0.5 log unit increase, which is significant for CNS drug design where optimal lipophilicity is crucial. [1]
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 |
| Comparator Or Baseline | 1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea (CAS 941968-47-4). XLogP3 = 3.9 |
| Quantified Difference | +0.5 log units |
| Conditions | Computational prediction based on topological descriptors (PubChem XLogP3 algorithm). |
Why This Matters
A higher cLogP suggests improved passive membrane permeability, a critical parameter for intracellular target engagement or CNS penetration, justifying selection of this compound for cell-based assays.
- [1] Mol-Instincts. (2020). 3-(1-methyl-1H-indol-3-yl)-1-[(1R,2R)-2-methylcyclohexyl]urea Compound Information. Retrieved from https://www.molinstincts.com View Source
